molecular formula C15H23NOS B4184153 N-(1,2,2-trimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-(1,2,2-trimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B4184153
M. Wt: 265.4 g/mol
InChI Key: OBDMRBLHXRKZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,2,2-trimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as TPTB, is a synthetic compound that has been studied for its potential use in scientific research. TPTB is a member of the benzothiophene family, which has been shown to have a variety of biological activities. In

Mechanism of Action

N-(1,2,2-trimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide binds to the sigma-1 receptor in the brain, which leads to a variety of effects on cellular signaling pathways. This compound has been shown to modulate the activity of several important neurotransmitters, including dopamine, serotonin, and glutamate. This compound has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. In animal models, this compound has been shown to reduce pain sensitivity, decrease drug-seeking behavior, and improve cognitive function. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,2,2-trimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor modulation without affecting other receptors in the brain. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(1,2,2-trimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. One area of interest is the potential use of this compound in the treatment of chronic pain. Another area of interest is the potential use of this compound in the treatment of drug addiction. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on cellular signaling pathways.

Scientific Research Applications

N-(1,2,2-trimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been studied for its potential use in scientific research due to its ability to bind to a specific type of receptor in the brain called the sigma-1 receptor. The sigma-1 receptor has been shown to play a role in a variety of biological processes, including pain perception, mood regulation, and drug addiction. This compound has been shown to have analgesic (pain-relieving) effects in animal models, and has also been studied for its potential use in treating drug addiction.

Properties

IUPAC Name

N-(3,3-dimethylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NOS/c1-10(15(2,3)4)16-14(17)13-9-11-7-5-6-8-12(11)18-13/h9-10H,5-8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDMRBLHXRKZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NC(=O)C1=CC2=C(S1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,2,2-trimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,2,2-trimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,2,2-trimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1,2,2-trimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,2,2-trimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(1,2,2-trimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.